molecular formula C17H22F3NO3 B584200 (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 CAS No. 1346602-78-5

(+/-)-N-Desmethyl Trifluoroacetotramadol-d3

Cat. No.: B584200
CAS No.: 1346602-78-5
M. Wt: 348.381
InChI Key: XWSNZUCHMFOJSF-HTOFJSQHSA-N
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Description

(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 is a deuterated analog of (+/-)-N-Desmethyl Trifluoroacetotramadol, a metabolite of the synthetic opioid analgesic Tramadol. The deuterium labeling is used in pharmacokinetic studies to trace the metabolic pathways and understand the drug’s behavior in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 typically involves the following steps:

    Starting Material: The synthesis begins with Tramadol, which undergoes N-demethylation to form (+/-)-N-Desmethyl Tramadol.

    Trifluoroacetylation: The N-Desmethyl Tramadol is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

    Deuterium Labeling: The final step involves the incorporation of deuterium atoms, which can be achieved through various methods, such as using deuterated reagents or solvents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using advanced techniques like continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert the compound back to its parent form or other derivatives.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.

Scientific Research Applications

(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 has several scientific research applications:

    Pharmacokinetics: Used to study the metabolic pathways and behavior of Tramadol in the body.

    Drug Development: Helps in the development of new analgesics by understanding the structure-activity relationship.

    Toxicology: Used in toxicological studies to assess the safety and potential side effects of Tramadol and its metabolites.

    Analytical Chemistry: Employed in analytical methods to quantify Tramadol and its metabolites in biological samples.

Mechanism of Action

The mechanism of action of (+/-)-N-Desmethyl Trifluoroacetotramadol-d3 involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at the mu-opioid receptor, leading to analgesic effects. The deuterium labeling helps in tracing the compound’s interaction with molecular targets and pathways involved in pain modulation.

Comparison with Similar Compounds

Similar Compounds

    (+/-)-N-Desmethyl Tramadol: The non-deuterated analog, which is also a metabolite of Tramadol.

    Tramadol: The parent compound, widely used as an analgesic.

    O-Desmethyl Tramadol: Another active metabolite of Tramadol with potent analgesic properties.

Uniqueness

(+/-)-N-Desmethyl Trifluoroacetotramadol-d3 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The trifluoroacetyl group also imparts unique chemical properties, making it valuable in various research applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-[[(1R,2R)-2-hydroxy-2-(3-methoxyphenyl)cyclohexyl]methyl]-N-(trideuteriomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-21(15(22)17(18,19)20)11-13-6-3-4-9-16(13,23)12-7-5-8-14(10-12)24-2/h5,7-8,10,13,23H,3-4,6,9,11H2,1-2H3/t13-,16+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSNZUCHMFOJSF-HTOFJSQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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